molecular formula C13H23NO4 B12873640 (2S)-1-tert-Butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate

(2S)-1-tert-Butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B12873640
M. Wt: 257.33 g/mol
InChI Key: UPKWMDBZLPOCSF-AXDSSHIGSA-N
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Description

(2S)-1-tert-Butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-tert-Butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-tert-Butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-1-tert-Butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-tert-Butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate: Similar in structure but with a methoxy group instead of a methyl group.

    (2S)-1-tert-Butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate: Similar in structure but with a methyl group instead of an ethyl group.

Uniqueness

(2S)-1-tert-Butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S)-5-methylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H23NO4/c1-6-17-11(15)10-8-7-9(2)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m0/s1

InChI Key

UPKWMDBZLPOCSF-AXDSSHIGSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(N1C(=O)OC(C)(C)C)C

Canonical SMILES

CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)C

Origin of Product

United States

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